molecular formula C16H14N2OS4 B11654290 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate

Cat. No.: B11654290
M. Wt: 378.6 g/mol
InChI Key: UGIWWSSBXHWYGF-UHFFFAOYSA-N
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Description

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dithiolo Group: The dithiolo group can be introduced via a cyclization reaction involving a suitable dithiol and a halogenated quinoline derivative.

    Thiocyanate Addition: The final step involves the addition of a thiocyanate group to the quinoline derivative, typically using potassium thiocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the quinoline core is particularly significant due to its known biological activity.

Medicine

In medicine, this compound and its derivatives are being investigated for their potential therapeutic applications. The unique structural features allow for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiocyanate group can also interact with proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl isocyanate
  • 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl cyanate

Uniqueness

Compared to similar compounds, 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H14N2OS4

Molecular Weight

378.6 g/mol

IUPAC Name

[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl] thiocyanate

InChI

InChI=1S/C16H14N2OS4/c1-9-4-5-11-10(6-9)13-14(22-23-15(13)20)16(2,3)18(11)12(19)7-21-8-17/h4-6H,7H2,1-3H3

InChI Key

UGIWWSSBXHWYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC#N

Origin of Product

United States

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